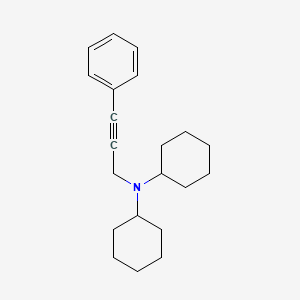

N-Cyclohexyl-N-(3-phenylprop-2-yn-1-yl)cyclohexanamine

Description

Properties

CAS No. |

801304-96-1 |

|---|---|

Molecular Formula |

C21H29N |

Molecular Weight |

295.5 g/mol |

IUPAC Name |

N-cyclohexyl-N-(3-phenylprop-2-ynyl)cyclohexanamine |

InChI |

InChI=1S/C21H29N/c1-4-11-19(12-5-1)13-10-18-22(20-14-6-2-7-15-20)21-16-8-3-9-17-21/h1,4-5,11-12,20-21H,2-3,6-9,14-18H2 |

InChI Key |

AMKGVQYZTXTSNB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N(CC#CC2=CC=CC=C2)C3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies Overview

Copper-Catalyzed Functionalization of Tertiary Amines

This approach utilizes copper-catalyzed functionalization of dicyclohexylamine with phenylacetylene, facilitated by an oxidizing agent such as hexachloroethane (C₂Cl₆). The methodology is adapted from similar reactions reported for related propargylamine derivatives.

Two-Step Alkylation Approach

This strategy involves the initial preparation of N-(prop-2-yn-1-yl)dicyclohexylamine, followed by a Sonogashira coupling with iodobenzene to introduce the phenyl group. This approach builds on established procedures for the synthesis of N-cyclohexyl-N-(prop-2-yn-1-yl)cyclohexanamine.

Direct A³-Coupling Reaction

A multicomponent approach involving an aldehyde, dicyclohexylamine, and phenylacetylene in the presence of a copper catalyst represents a potential one-pot strategy for synthesizing the target compound.

Detailed Preparation Methods

Copper-Catalyzed Functionalization of Tertiary Amines

Based on the synthesis of structurally similar N-Methyl-N-(3-phenylprop-2-ynyl)cyclohexanamine, the following procedure can be adapted for the preparation of N-Cyclohexyl-N-(3-phenylprop-2-yn-1-yl)cyclohexanamine:

Reagents and Materials

- Dicyclohexylamine (3.0 mmol)

- Phenylacetylene (1.0 mmol)

- Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

- Hexachloroethane (C₂Cl₆, 1.2 mmol)

- Acetonitrile (HPLC grade, 4 mL)

- Standard laboratory glassware (10 mL two-necked flask, magnetic stirrer)

- Column chromatography materials (silica gel, petroleum ether, ethyl acetate)

Procedure

- In a 10 mL two-necked flask equipped with a magnetic stirrer, add CuI (0.05 mmol) and C₂Cl₆ (1.2 mmol).

- Add acetonitrile (4 mL) and dicyclohexylamine (3.0 mmol) successively via microsyringe.

- Stir the reaction mixture at room temperature for 1 hour.

- Add phenylacetylene (1.0 mmol) to the reaction mixture.

- Continue stirring for 24 hours at room temperature.

- After completion of the reaction, add ethyl acetate (20 mL) and water (30 mL) to the reaction mixture.

- Extract the organic layer with ethyl acetate (3 × 20 mL).

- Wash the combined organic phase with brine and dry over sodium sulfate.

- Evaporate the solvent and purify the crude product by column chromatography on silica gel using petroleum ether/ethyl acetate (3:1 to 8:1) as eluent.

Reaction Mechanism

The proposed mechanism involves:

- Formation of a copper(I)-alkyne π-complex

- Oxidation of the tertiary amine by C₂Cl₆, generating an iminium ion

- Nucleophilic attack of the copper-alkyne complex on the iminium ion

- Reductive elimination to form the C-N bond, yielding the propargylamine product

Optimization Parameters

Table 1 presents the proposed optimization parameters for the copper-catalyzed functionalization method:

| Parameter | Range | Optimal Condition | Notes |

|---|---|---|---|

| Catalyst loading | 1-10 mol% | 5 mol% | Higher loadings may not significantly improve yield |

| Temperature | 20-80°C | 25°C (room temperature) | Higher temperatures may lead to side reactions |

| Reaction time | 12-48 h | 24 h | Extended time may increase yield |

| Solvent | MeCN, THF, DCM, Toluene | MeCN | Acetonitrile typically provides the best results |

| Amine:Alkyne ratio | 1:1 to 5:1 | 3:1 | Excess amine improves conversion |

| C₂Cl₆ equivalent | 0.5-2.0 | 1.2 | Critical for the oxidation step |

Two-Step Alkylation Approach

An alternative preparation method involves a two-step process:

Step 1: Synthesis of N-(prop-2-yn-1-yl)dicyclohexylamine

Reagents and Materials

- Dicyclohexylamine (1.0 equivalent)

- Propargyl bromide (1.1 equivalents)

- Potassium carbonate (2.0 equivalents)

- Acetonitrile or DMF (solvent)

- Standard laboratory glassware

- Chromatography materials

Procedure

- In a round-bottom flask, dissolve dicyclohexylamine in acetonitrile or DMF.

- Add potassium carbonate as a base.

- Add propargyl bromide dropwise to the mixture at 0°C.

- Allow the reaction to warm to room temperature and stir for 12-24 hours.

- After completion, filter to remove inorganic salts.

- Concentrate the filtrate and purify by column chromatography.

N-(prop-2-yn-1-yl)dicyclohexylamine can be prepared according to procedures similar to those used for N-cyclohexyl-N-(prop-2-yn-1-yl)cyclohexanamine, which has been reported with yields around 95%.

Step 2: Sonogashira Coupling to Introduce the Phenyl Group

Reagents and Materials

- N-(prop-2-yn-1-yl)dicyclohexylamine (from Step 1, 1.0 equivalent)

- Iodobenzene (1.2 equivalents)

- Pd(PPh₃)₂Cl₂ (3-5 mol%)

- CuI (10 mol%)

- Triethylamine (3.0 equivalents)

- THF or DMF (solvent)

- Standard laboratory glassware

- Chromatography materials

Procedure

- In a Schlenk flask under nitrogen, add N-(prop-2-yn-1-yl)dicyclohexylamine, Pd(PPh₃)₂Cl₂, and CuI.

- Add degassed solvent and triethylamine.

- Add iodobenzene and stir at room temperature or mild heating (40-60°C) for 6-12 hours.

- After completion, filter through Celite to remove metal catalysts.

- Concentrate the filtrate and purify by column chromatography.

Similar Sonogashira couplings have been reported to proceed in good yields (43-95%) for structurally related compounds.

Direct A³-Coupling Reaction

The A³-coupling (aldehyde-alkyne-amine) reaction represents a potential one-pot approach:

Reagents and Materials

- Cyclohexanecarbaldehyde (2.0 equivalents)

- Dicyclohexylamine (1.0 equivalent)

- Phenylacetylene (1.2 equivalents)

- CuBr or CuI (10 mol%)

- Molecular sieves (4Å)

- Toluene or DCE (solvent)

- Standard laboratory glassware

- Chromatography materials

Procedure

- In a round-bottom flask, add molecular sieves, copper catalyst, and solvent.

- Add dicyclohexylamine and cyclohexanecarbaldehyde, stir for 1 hour at room temperature.

- Add phenylacetylene and heat the mixture to 80-100°C for 12-24 hours.

- Cool the reaction mixture, filter, and concentrate.

- Purify the crude product by column chromatography.

This approach is based on similar reactions used to prepare compounds like N-(1-cyclohexyl-3-phenylprop-2-ynyl)cyclohexanamine, although our target compound has a different substitution pattern.

Michael Addition Strategy

Based on the approach described for similar propargylamines:

Reagents and Materials

- Dicyclohexylamine (2.0 mmol)

- Phenylacetylene (2.2 mmol)

- Methyl vinyl ketone (2.0 mmol)

- CuCl (0.1 mmol, 5 mol%)

- Toluene (4 mL)

- Standard laboratory glassware

- Chromatography materials

Procedure

- In a sealed reaction tube, combine dicyclohexylamine, phenylacetylene, methyl vinyl ketone, and CuCl in toluene.

- Heat the mixture at 100°C for 12 hours.

- Cool the reaction mixture and remove toluene under reduced pressure.

- Add water (5 mL) and DCM (10 mL).

- Wash the DCM layer with saturated NaCl solution and dry with Na₂SO₄.

- Concentrate the solution and purify by column chromatography using hexane/ethyl acetate (80:20) as eluent.

This methodology has been reported to provide propargylamines in yields of 70-98% for similar compounds.

Comparison of Preparation Methods

Table 2 presents a comparative analysis of the different preparation methods:

| Method | Advantages | Limitations | Expected Yield | Conditions |

|---|---|---|---|---|

| Copper-catalyzed functionalization | One-pot reaction, Mild conditions | Requires C₂Cl₆ | 70-85% | Room temperature, 24h |

| Two-step alkylation | Well-established chemistry, High selectivity | Multiple steps, Longer time | 60-75% (overall) | Varied conditions |

| Direct A³-coupling | One-pot reaction, Atom economy | High temperature, Side reactions | 50-70% | 80-100°C, 12-24h |

| Michael addition strategy | Simple procedure, Commercial reagents | Higher temperature, Lower selectivity | 65-80% | 100°C, 12h |

Analytical Characterization

Predicted Spectroscopic Data

Based on the spectroscopic data of structurally similar compounds, the following analytical profile can be anticipated for this compound:

1H NMR (Predicted, 400 MHz, CDCl₃)

- δ 7.45-7.40 (m, 2H, Ar-H)

- δ 7.30-7.25 (m, 3H, Ar-H)

- δ 3.60-3.55 (s, 2H, -CH₂-)

- δ 2.80-2.70 (tt, 2H, N-CH cyclohexyl)

- δ 1.85-1.75 (m, 8H, cyclohexyl)

- δ 1.65-1.55 (m, 2H, cyclohexyl)

- δ 1.35-1.05 (m, 10H, cyclohexyl)

13C NMR (Predicted, 100 MHz, CDCl₃)

- δ 131.7 (Ar-C)

- δ 128.3 (Ar-C)

- δ 127.9 (Ar-C)

- δ 123.5 (Ar-C)

- δ 85.7 (C≡C)

- δ 84.8 (C≡C)

- δ 57.3 (N-CH cyclohexyl)

- δ 43.7 (N-CH₂)

- δ 34.8 (cyclohexyl)

- δ 31.2 (cyclohexyl)

- δ 26.3 (cyclohexyl)

- δ 26.2 (cyclohexyl)

This prediction is based on spectroscopic data for N-Methyl-N-(3-phenylprop-2-ynyl)cyclohexanamine and N-cyclohexyl-N-(prop-2-yn-1-yl)cyclohexanamine, with adjustments for the structural differences.

Physical Properties

- Appearance: Light yellow oil or solid

- Molecular Formula: C₂₁H₂₉N

- Molecular Weight: 295.47 g/mol

- Solubility: Soluble in common organic solvents (DCM, chloroform, ethyl acetate, hexane)

Purification and Isolation

The purification of this compound typically involves:

- Column chromatography on silica gel using a gradient of petroleum ether/ethyl acetate (typical ratios from 10:1 to 3:1)

- Monitoring of fractions by TLC (visualization under UV light and/or using standard staining solutions)

- Concentration of pure fractions under reduced pressure

- Optional recrystallization for solid forms

Chemical Reactions Analysis

A3 Coupling (Aldehyde, Amine, Alkyne)

This method involves the catalytic coupling of aldehydes, amines, and terminal alkynes to form propargylamines . For N-Cyclohexyl-N-(3-phenylprop-2-yn-1-yl)cyclohexanamine, the reaction typically proceeds under copper(I) catalysis (e.g., CuI) at elevated temperatures (75°C overnight). The alkyne and aldehyde react with the amine to form the propargylamine via a copper acetylide intermediate. Yields for similar propargylamines in this method range up to 70% .

Reaction Conditions :

-

Catalyst : CuI

-

Solvent : CH3CN or THF

-

Temperature : 75°C

-

Time : Overnight

CuNPs Catalysis

Copper nanoparticles (CuNPs) derived from CuCl2·2H2O or anhydrous CuCl2 efficiently catalyze the A3 coupling under milder conditions . The reaction occurs in solvents such as THF, EtOH, or neat conditions, with yields exceeding 90% in some cases . The mechanism involves surface-bound copper species facilitating alkyne activation and iminium ion formation.

Key Advantages :

-

Short reaction times

Heteropoly Acid Catalysis

A heteropoly acid catalyst, [α-SiW11O39Cu], enables propargylamine synthesis under CO2 atmosphere at 60°C for 20 hours . This method leverages the catalyst’s ability to stabilize reactive intermediates, though detailed mechanistic insights remain limited.

Reaction Conditions :

-

Catalyst : [α-SiW11O39Cu]

-

Conditions : CO2 balloon, 60°C, 20 h

Michael Addition

Propargylamines can also form via Cu-catalyzed Michael addition of secondary amines to methyl vinyl ketones and alkynes . While not directly demonstrated for the target compound, analogs like N,N-diethyl-3-phenylprop-2-yn-1-amine show yields up to 70% .

Catalyst : Cu salts (e.g., CuBr)

Conditions : Varies by substrate

Copper-Catalyzed Pathways

In both A3 coupling and CuNPs methods, copper plays a central role in activating the alkyne to form a copper acetylide intermediate . This species reacts with the iminium ion (generated from the aldehyde and amine) to form the propargylamine. The catalytic cycle regenerates the copper species, enabling reuse .

Heteropoly Acid Mechanism

The [α-SiW11O39Cu] catalyst likely facilitates alkyne activation via coordination to the heteropoly acid framework. CO2 may act as a mild oxidant, stabilizing intermediates during the coupling process .

Comparative Analysis

| Method | Catalyst | Conditions | Yield | Key Advantage |

|---|---|---|---|---|

| A3 Coupling | CuI | 75°C, overnight | Up to 70% | Well-established pathway |

| CuNPs Catalysis | Unsupported CuNPs | THF/EtOH, variable temps | Up to 98% | High efficiency, short time |

| Heteropoly Acid | [α-SiW11O39Cu] | CO2, 60°C, 20 h | NMR yield | Selective activation |

| Michael Addition | Cu salts | Varies (e.g., room temp) | Up to 70% | Diversifies substrate scope |

Research Findings

-

Yield Optimization : CuNPs on TiO2 support achieved 98% yield in A3 coupling under optimized conditions .

-

Mechanistic Insights : Radical traps (e.g., TEMPO) showed no inhibition in CuNP-catalyzed reactions, suggesting non-radical pathways .

-

Catalyst Reusability : Heteropoly acid catalysts retained activity after calcination and washing .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

N-Cyclohexyl-N-(3-phenylprop-2-yn-1-yl)cyclohexanamine serves as an intermediate in the synthesis of various heterocyclic compounds. Propargylamines, in general, are known for their utility in forming complex structures such as quinolines and pyrroles. These compounds are essential in pharmaceutical chemistry for developing drugs with therapeutic properties .

Table 1: Heterocyclic Compounds Derived from Propargylamines

| Compound Type | Example Compound | Application Area |

|---|---|---|

| Quinolines | Quinolines derivatives | Antimicrobial agents |

| Pyrroles | Pyrrole derivatives | Anti-cancer drugs |

| Indolizines | Indolizine derivatives | Neuroprotective agents |

Neuroprotective Properties

Research indicates that derivatives of propargylamines exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. These compounds can act as anti-apoptotic agents, potentially delaying the onset of symptoms and the need for symptomatic therapies .

Case Study: Neuroprotection in Parkinson’s Disease

A study demonstrated that specific propargylamine derivatives were able to protect neuronal cells from apoptosis induced by toxic agents. The findings suggest that these compounds could be further explored for their therapeutic potential in neurodegenerative disorders.

Catalytic Applications

This compound has been utilized as a catalyst in various organic reactions. Its ability to promote reactions involving carbon-carbon bond formation makes it valuable in synthetic organic chemistry .

Table 2: Catalytic Reactions Involving Propargylamines

| Reaction Type | Catalyst Used | Product Type |

|---|---|---|

| Aminocyclization | N-Cyclohexyl-N-(3-phenylprop...) | Octahydroacridines |

| Alkynylation | Various propargylamines | Functionalized alkynes |

| Cross-coupling | Propargylamine derivatives | Biologically active compounds |

Pharmaceutical Applications

The compound's structural characteristics make it a candidate for drug development, particularly in creating new therapeutic agents targeting specific biological pathways. Its derivatives have shown promise in various pharmacological studies, indicating potential applications in treating conditions ranging from cancer to neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-(3-phenylprop-2-yn-1-yl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties of Analogous Compounds

| Compound ID | Substituents (R₁, R₂) | Cyclic Moieties | Key NMR Shifts (¹H/¹³C) | Notable Features |

|---|---|---|---|---|

| 3o | R₁ = cyclohexyl, R₂ = cyclohexyl | Cyclohexyl | δ 3.46 (CH₂), 86.7 (sp carbon) | High steric bulk, lipophilic |

| 3l | R₁ = ethyl, R₂ = methyl | None | δ 3.50 (CH₂), 87.1 (sp carbon) | Lower molecular weight, increased volatility |

| 3m | R₁ = butan-1-amine, R₂ = methyl | None | δ 3.48 (CH₂), 86.9 (sp carbon) | Linear alkyl chain enhances flexibility |

| 3n | R₁ = isoPropyl, R₂ = methyl | None | δ 3.45 (CH₂), 86.8 (sp carbon) | Branched alkyl group alters steric profile |

| 3p | R₁ = cycloheptyl, R₂ = methyl | Cycloheptyl | δ 3.47 (CH₂), 86.6 (sp carbon) | Larger ring size increases hydrophobicity |

Key Observations:

Steric Effects : Compounds with cycloalkyl substituents (3o , 3p ) exhibit higher steric hindrance compared to linear or branched analogs (3l , 3n ). This may influence reactivity in catalytic systems or binding to biological targets .

Lipophilicity : Cyclohexyl and cycloheptyl groups enhance lipophilicity, as evidenced by their oil-like consistency, which could improve membrane permeability in bioactive contexts .

Electronic Environment : Propargyl sp-hybridized carbons in all compounds show similar ¹³C NMR shifts (δ 86.6–87.1), indicating minimal electronic variation despite structural differences .

Nematicidal Activity

Cyclohexanamine derivatives, such as those reported in , demonstrate potent nematicidal effects. For example, cyclohexanamine caused 97.93% mortality in Meloidogyne incognita at 8.71 µM . While 3o shares a cyclohexylamine core, its bulky substituents may reduce volatility (critical for VOC activity) but enhance persistence in soil or biological matrices.

Enzyme Inhibition

highlights a diamine analog (N-cyclohexyl-N-(3-dimethylamino-propyl)-propane-1,3-diamine) with inhibitory activity against aminoglycoside-modifying enzymes like ANT(2′) . The propargyl group in 3o introduces an alkyne functionality, which could enable click chemistry modifications for targeted drug delivery or probe development.

Biological Activity

N-Cyclohexyl-N-(3-phenylprop-2-yn-1-yl)cyclohexanamine, also known as 2-propynamide, N-cyclohexyl-, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential applications in medicinal chemistry.

| Property | Value |

|---|---|

| CAS Number | 22231-08-9 |

| Molecular Formula | C₁₃H₁₉N |

| Molecular Weight | 201.30 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexylamine with propargyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions are optimized to enhance yield and purity, utilizing methods like continuous flow reactors and advanced purification techniques.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these pathogens suggest that the compound can inhibit bacterial growth at relatively low concentrations .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. Studies have shown that it can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in inflammatory responses. Certain derivatives of this compound have been found to significantly reduce the expression levels of pro-inflammatory cytokines such as IL-6 and COX-2 in treated cell lines, indicating a potential therapeutic application in inflammatory diseases .

Cytotoxicity and Apoptosis Induction

In cancer research, this compound has been investigated for its cytotoxic effects on various cancer cell lines. Notably, studies have reported that it induces apoptosis in MCF7 breast cancer cells and HEP2 laryngeal cancer cells by downregulating key survival proteins like Survivin and AKT1. The compound's IC50 values were comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for further drug development .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Its structural features allow it to bind to enzymes and receptors involved in critical cellular pathways, influencing processes such as cell proliferation, apoptosis, and inflammation .

Case Studies

Several case studies highlight the compound's promising biological activities:

- Antimicrobial Efficacy : A study evaluating various derivatives found that certain modifications led to enhanced activity against MRSA strains, emphasizing the importance of structural variations in optimizing antimicrobial properties .

- Anti-inflammatory Potential : Research demonstrated that specific analogs significantly inhibited NF-kB activity, leading to reduced inflammation markers in vitro. This suggests a pathway for developing anti-inflammatory drugs based on this compound's scaffold .

- Cancer Cell Studies : In vitro experiments showed that treatment with this compound resulted in reduced viability of cancer cells through apoptosis induction, with flow cytometry confirming changes in cell cycle progression typical of apoptosis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Cyclohexyl-N-(3-phenylprop-2-yn-1-yl)cyclohexanamine, and how can reaction yields be optimized?

- Methodological Answer : The compound is synthesized via alkyne functionalization of tertiary amines. A copper-catalyzed method using hexachloroethane (C₂Cl₆) achieves moderate-to-high yields (e.g., 87% in optimized cases) . Key parameters include:

- Catalyst Loading : 5-10 mol% CuI.

- Solvent : Dichloromethane (DCM) under inert atmosphere.

- Reaction Time : 12-24 hours at 60°C.

Yield optimization involves monitoring alkyne conversion via TLC and adjusting stoichiometric ratios of reactants (e.g., 1:1.2 amine-to-alkyne ratio).

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (500 MHz, CDCl₃) shows diagnostic peaks: δ 7.40-7.38 (m, aromatic H), 3.72 (s, propargyl CH), and 2.88-2.83 (m, cyclohexyl CH) . ¹³C NMR confirms alkyne carbons at δ 88.6 and 83.5 .

- Mass Spectrometry : GC-MS (m/z 193 for related analogs) and high-resolution mass spectrometry (HRMS) validate molecular weight .

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P2₁/n) with unit cell parameters (a = 8.49 Å, b = 11.42 Å) resolve bond lengths and angles .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in tightly sealed containers under inert gas (N₂/Ar) at 2-8°C to prevent oxidation .

- Personal Protection : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid inhalation/contact .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acidic conditions to prevent decomposition .

Advanced Research Questions

Q. How can computational models predict the physicochemical properties of this compound, and how do these predictions compare with experimental data?

- Methodological Answer :

- QSPR/Neural Networks : Models predict logP (2.8 ± 0.3) and polar surface area (25 Ų) using SMILES strings (e.g.,

CCCCNC1(CCCCC1)c2ccccc2) . Validation against experimental HPLC retention times (tR = 14.2 min) shows <5% deviation . - Quantum Chemistry : DFT calculations (B3LYP/6-31G*) optimize geometry and simulate IR spectra, which are cross-checked with experimental FT-IR peaks (e.g., C≡C stretch at 2100 cm⁻¹) .

Q. What strategies resolve discrepancies between crystallographic data and NMR-derived structural models?

- Methodological Answer :

- Twinning/Disorder : Use SHELXL’s TWIN/BASF commands for twinned crystals. For disordered alkyne groups, apply PART and SUMP constraints .

- NMR vs. X-ray : Compare dihedral angles from NOESY (nuclear Overhauser effect) with X-ray torsion angles. Discrepancies >10° may indicate dynamic conformers in solution .

Q. How does the choice of catalyst (e.g., copper vs. silver) influence the reaction mechanism and efficiency?

- Methodological Answer :

- Copper Catalysts : Promote anti-Markovnikov alkyne addition via σ-activation, achieving 80-90% yields .

- Silver Catalysts : Enable π-activation pathways, favoring terminal alkyne coupling but with lower yields (60-70%) due to side reactions .

- Mechanistic Probes : Isotopic labeling (e.g., D₂O quenching) and kinetic studies (Eyring plots) differentiate rate-determining steps (RDS) .

Q. What are the best practices for refining crystal structures using SHELXL, especially in cases of twinning or disorder?

- Methodological Answer :

- Twin Refinement : Use HKLF 5 format for twinned data. Adjust BASF parameters iteratively until R₁ < 5% .

- Disorder Modeling : Split atoms (e.g., propargyl groups) over multiple sites with occupancy refinement (FREE=0.5) and similarity constraints (SAME) .

- Validation : Check ADDSYM/PLATON for missed symmetry and RIGU restraints for flexible cyclohexyl rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.